alpha-Amino-gamma-nitraminobutyrate
Description
alpha-Amino-gamma-nitraminobutyrate is a nitramine-containing derivative of butyric acid. Its structure comprises an amino group (-NH₂) at the alpha (first) carbon and a nitramino group (-NH-NO₂) at the gamma (fourth) carbon, with a carboxylate (-COO⁻) terminus.
Properties
CAS No. |
74257-27-5 |
|---|---|
Molecular Formula |
C4H9N3O4 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S)-2-amino-4-nitramidobutanoic acid |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-6-7(10)11/h3,6H,1-2,5H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
ZDBGMQCCHXQCND-VKHMYHEASA-N |
Isomeric SMILES |
C(CN[N+](=O)[O-])[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN[N+](=O)[O-])C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches to Alpha-Amino-Gamma-Nitraminobutyrate
Homologation of Nitriles via Metallic Reducing Agents
The homologation of nitriles to introduce adjacent amine groups serves as a foundational strategy. As detailed in US Patent 4942221A, α-aminonitriles can be synthesized through a two-step process involving:
- Imination : Treatment of a nitrile (R–CN) with a metallic reducing agent (e.g., aluminohydrides or organomagnesium salts) to form a metallic imine intermediate.
- Cyanidation : Reaction of the imine with a cyaniding agent (e.g., trimethylsilyl cyanide) to yield α-aminonitriles.
For this compound, this method could be adapted by selecting a γ-nitramino-substituted nitrile precursor. The nitramino group (–NH–NO₂) must be introduced prior to or during the homologation step to avoid interference with the reducing agents.
Key Reaction Conditions:
Catalytic Ring-Opening of Lactams
Chinese Patent CN105130831A demonstrates the synthesis of γ-aminobutyric acid (GABA) via catalytic ring-opening of α-pyrrolidone using solid base catalysts like KF/Al₂O₃. Adapting this method for this compound would involve:
- Nitramination of α-Pyrrolidone : Introducing a nitramino group at the γ-position before or during ring-opening.
- Catalytic Hydrolysis : Using alkaline catalysts (e.g., KOH/Al₂O₃) under controlled temperatures (80–120°C) to open the lactam ring and yield the target compound.
Advantages:
Functionalization Strategies for Nitramino Group Introduction
Direct Nitration of Amine Intermediates
The nitramino group can be introduced via nitration of a primary or secondary amine. For example:
- Synthesis of γ-Amino Intermediate : Prepare γ-aminobutyrate via established methods (e.g., enzymatic hydrolysis of α-aminonitriles).
- Nitration : Treat the amine with nitric acid or nitrosonium tetrafluoroborate (NOBF₄) in anhydrous conditions.
Challenges:
- Over-nitration or oxidation side reactions.
- Acid-sensitive functional groups may require protection.
Reductive Amination with Nitro Compounds
An alternative approach involves reductive amination between a γ-ketonitrile and a nitro compound:
- Form γ-Ketonitrile : Oxidize a nitrile precursor to introduce a ketone group.
- Reductive Coupling : Use hydrogenation catalysts (e.g., Pd/C) to couple the ketonitrile with a nitroalkane, followed by reduction to the nitramino group.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR : Characteristic shifts for nitramino protons appear at δ 6.5–7.5 ppm (broad) due to NH–NO₂ resonance.
- IR Spectroscopy : Stretching vibrations for –NO₂ (~1520 cm⁻¹) and –NH (~3350 cm⁻¹) confirm functional groups.
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-gamma-nitraminobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Amino-gamma-nitraminobutyrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in neurotransmission and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Amino-gamma-nitraminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of neurotransmitter receptors. For example, it can interact with gamma-aminobutyric acid (GABA) receptors, influencing synaptic transmission and neuronal activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds share partial structural or functional similarities with alpha-Amino-gamma-nitraminobutyrate and are analyzed based on molecular properties, applications, and research findings from the provided evidence.
Gamma Butyrobetaine (4-(N-Trimethylamino)butyrate)
- Molecular Formula: C₇H₁₅NO₂
- Functional Groups : Trimethylammonium (-N⁺(CH₃)₃) at the gamma carbon and carboxylate (-COO⁻).
- Applications: Precursor in carnitine biosynthesis, critical for fatty acid metabolism .
- Quaternary ammonium group increases hydrophilicity compared to the primary amino group in this compound.
2-Aminobenzamide
- Molecular Formula : C₇H₈N₂O
- Functional Groups: Benzamide ring with an amino (-NH₂) substituent at the second position.
- Applications :
- Key Differences: Aromatic structure contrasts with the aliphatic chain of this compound. Absence of nitramino or carboxylate groups limits overlap in reactivity or applications.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- Gamma Butyrobetaine: Provides insights into how quaternary ammonium groups enhance solubility and metabolic integration, contrasting with the nitramino group’s destabilizing effects .
- 2-Aminobenzamide: Highlights the role of aromaticity in glycan-binding applications, a feature absent in aliphatic this compound .
- Gaps in Evidence: No direct studies on this compound were found in the provided materials. Further experimental work is required to validate its physicochemical properties and applications.
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